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Compound of Interest

Compound Name: 7-Octen-1-ol

Cat. No.: B081980 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

unsaturated fatty alcohol, 7-octen-1-ol. The information presented herein is crucial for the

identification, characterization, and quality control of this compound in research and

development settings. This document details the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, alongside the experimental protocols for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 7-octen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.88 - 5.71 m 1H H-7

5.02 - 4.90 m 2H H-8

3.64 t 2H H-1

2.05 q 2H H-6

1.56 p 2H H-2

1.41 - 1.25 m 6H H-3, H-4, H-5

1.09 s 1H -OH

Note: 'm' denotes multiplet, 't' denotes triplet, 'q' denotes quartet, 'p' denotes pentet, and 's'

denotes singlet.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Carbon Assignment

139.2 C-7

114.1 C-8

63.1 C-1

33.8 C-6

32.8 C-2

29.1 C-4

28.9 C-5

25.7 C-3

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Vibrational Mode

3330 (broad) O-H stretch

3075 =C-H stretch

2927 C-H stretch (asymmetric)

2856 C-H stretch (symmetric)

1641 C=C stretch

1465 C-H bend

1058 C-O stretch

991 =C-H bend (out-of-plane)

909 =C-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Putative Fragment
Assignment

128 5 [M]⁺ (Molecular Ion)

110 15 [M - H₂O]⁺

95 30 [M - H₂O - CH₃]⁺

81 60 [C₆H₉]⁺

67 85 [C₅H₇]⁺

55 100 [C₄H₇]⁺

41 95 [C₃H₅]⁺

Experimental Protocols
The following protocols describe the methodologies for acquiring the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 7-octen-1-ol (approximately 10-20 mg for ¹H NMR and 50-

100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to

a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer operating at a field strength of 400 MHz

for ¹H NMR and 100 MHz for ¹³C NMR is utilized.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.0 s

Spectral Width: 200 ppm

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.
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Infrared (IR) Spectroscopy
Sample Preparation: As a neat liquid, a single drop of 7-octen-1-ol is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond

ATR accessory is used for analysis.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The analysis is performed using a Gas Chromatography-

Mass Spectrometry (GC-MS) system. A dilute solution of 7-octen-1-ol in a volatile organic

solvent (e.g., dichloromethane) is injected into the GC. The eluting compound is then

introduced into the mass spectrometer and ionized by electron impact (EI) at 70 eV.

Instrumentation:

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm).

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C.
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Mass Spectrometer: Quadrupole mass analyzer.

Acquisition Parameters:

Mass Range: m/z 35 - 300

Scan Speed: 1 scan/s

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 7-octen-1-ol.
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Workflow for Spectroscopic Analysis of 7-Octen-1-ol
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Caption: Logical workflow for the spectroscopic analysis of 7-Octen-1-ol.

To cite this document: BenchChem. [Spectroscopic Profile of 7-Octen-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081980#spectroscopic-data-for-7-octen-1-ol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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